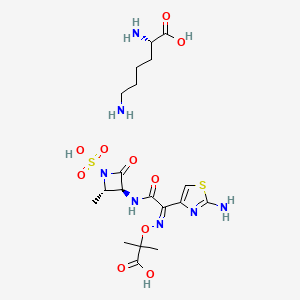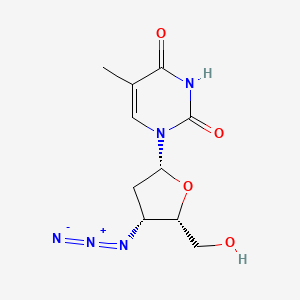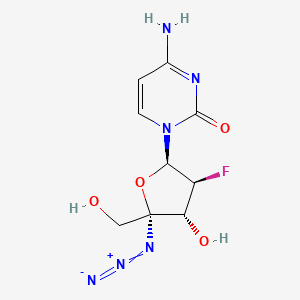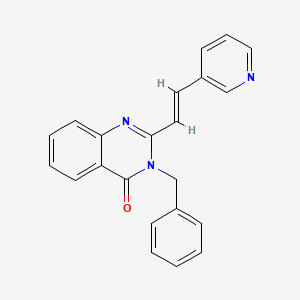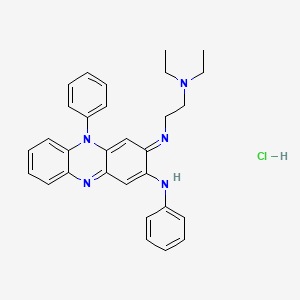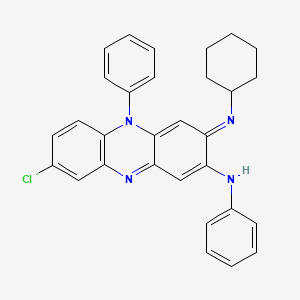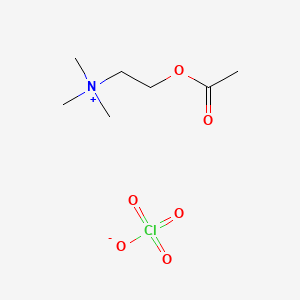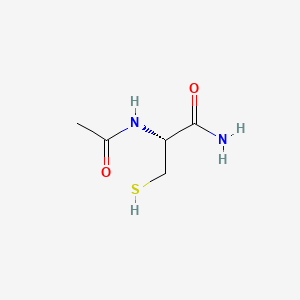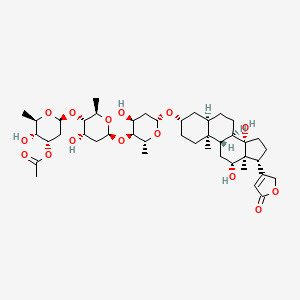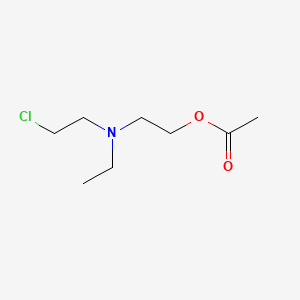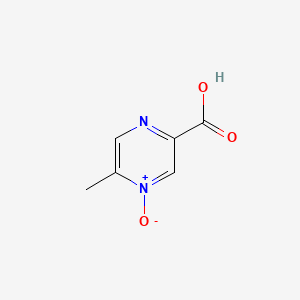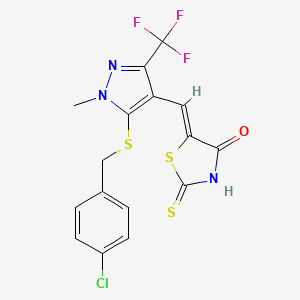
ADAMTS-5 inhibitor
Vue d'ensemble
Description
ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin motifs 5) is involved in the pathogenesis of Osteoarthritis (OA). As the major aggrecanase-degrading articular cartilage matrix, ADAMTS-5 has been regarded as a potential target for OA treatment . The ADAMTS-5 inhibitor is a potent inhibitor of ADAMTS-5 (aggrecanase-2) with an IC50 of 1.1 µM and shows >40-fold functional selectivity over ADAMTS-4 (aggrecanase-1) .
Synthesis Analysis
A mild, efficient, scalable, cyanide-free, and environmentally-benign procedure has been demonstrated for the synthesis of 5,5-disubstituted hydantoins starting from alkylnitriles and diethyl carbonate .
Molecular Structure Analysis
The structure analysis reveals the flexibility of the ADAMTS-5 active site . The enzyme encoded by this gene contains two C-terminal TS motifs and functions as aggrecanase to cleave aggrecan, a major proteoglycan of cartilage .
Chemical Reactions Analysis
Polyphenolic natural products from green tea and red wine have been identified as metalloproteinase inhibitors . Piceatannol and pyrogallol were found to inhibit all aggrecanases and matrix metalloproteinases studied, indicating a crucial reliance on multiple hydroxyl groups for (-)-epigallocatechin gallate, (-)-epicatechin gallate, and piceatannol activity .
Physical And Chemical Properties Analysis
The chemical formula of ADAMTS-5 Inhibitor is C16H11ClF3N3OS3 with an exact mass of 448.97 and a molecular weight of 449.910 .
Applications De Recherche Scientifique
Osteoarthritis Treatment
ADAMTS-5 is involved in the pathogenesis of osteoarthritis (OA). As the major aggrecanase-degrading articular cartilage matrix, ADAMTS-5 has been regarded as a potential target for OA treatment . Inhibitors against ADAMTS-5 were developed and proved to be beneficial pre-clinically both in vitro and in vivo .
Inflammation and Mechanotransduction
Pathophysiological and molecular mechanisms underlying articular inflammation and mechanotransduction were discussed, and the role of ADAMTS-5 in each biological process was reviewed . Senescence, inheritance, inflammation, and mechanical stress are involved in the overactivation of ADAMTS-5, contributing to the pathogenesis of OA .
RNA Therapies
Recent novel RNA therapies demonstrated potentials in OA animal models . These therapies are based on the fundamental understanding of ADAMTS-5 in OA pathogenesis .
Proteoglycan Turnover
ADAMTS-5 is a major protease involved in the turnover of proteoglycans such as aggrecan and versican . Dysregulated aggrecanase activity of ADAMTS-5 has been directly linked to the etiology of OA .
Selective Inhibition
ADAMTS-5 shares high structural and functional similarities with ADAMTS-4, which makes the design of selective inhibitors particularly challenging . However, a new class of sugar-based arylsulfonamides has been designed that showed high selectivity over ADAMTS-4 .
Bone Protection
Adamts5 knockout mice show a significant reduction in the thickness of the subchondral plate and less epiphyseal trabecular bone following DMM compared with wild-type mice . This suggests that the protective effects of ADAMTS-5 ablation are extended to the bone, where ADAMTS-5 is also normally expressed .
Pain Sensitization
Adamts5 knockout mice do not develop mechanically induced pain sensitization (allodynia), a major cause of distress in OA patients, up to 8 weeks post-DMM . This indicates a potential application of ADAMTS-5 inhibitors in pain management.
Joint Fibrosis and Cartilage Erosion
In an OA model induced by the combination of transforming growth factor (TGF)-β injection and enforced uphill treadmill running (TTR), Adamts5 knockout mice were protected from joint fibrosis and cartilage erosion and showed increased aggrecan deposition .
Mécanisme D'action
Target of Action
ADAMTS-5 (A Disintegrin And Metalloproteinase with Thrombospondin Motifs 5) is a major protease involved in the turnover of proteoglycans such as aggrecan and versican . It plays a crucial role in the degradation of the articular cartilage matrix, contributing to the pathogenesis of osteoarthritis (OA) . Therefore, ADAMTS-5 has been regarded as a potential target for OA treatment .
Mode of Action
ADAMTS-5 inhibitors interact with ADAMTS-5, reducing its activity and thereby slowing the degradation of the articular cartilage matrix . The inhibitors are designed to have high selectivity over ADAMTS-4, another protease with similar functions . One promising compound, known as 4b, is a non-zinc binding ADAMTS-5 inhibitor that targets the interface of the metalloproteinase and disintegrin-like domains . The interaction between 4b and the ADAMTS-5 Dis domain is mediated by hydrogen bonds between the sugar moiety and two lysine residues (K532 and K533) .
Biochemical Pathways
ADAMTS-5 is involved in various biochemical pathways. Its overactivation, which can be caused by factors such as senescence, inheritance, inflammation, and mechanical stress, contributes to the pathogenesis of OA . Multiple molecular signaling pathways, including Runx2, Fgf2, Notch, Wnt, NF-κB, YAP/TAZ, and other inflammatory signaling pathways, have been observed to modulate ADAMTS-5 expression .
Pharmacokinetics
The pharmacokinetic profile of ADAMTS-5 inhibitors like GLPG1972/S201086 has been studied. These inhibitors are rapidly absorbed, with a median time to maximum concentration of 4 hours, and eliminated with a mean apparent terminal elimination half-life of approximately 10 hours . Steady state is achieved within 2 days of dosing, with minimal accumulation . The bioavailability after subcutaneous injection is estimated to be close to 100% .
Result of Action
The inhibition of ADAMTS-5 results in a significant reduction in the degradation of the articular cartilage matrix, thereby slowing the progression of OA . In vitro and in vivo experiments have shown that the inhibition of ADAMTS-5 significantly reduces the expression of ADAMTS-5 in early OA cartilage . This regulation might be accomplished indirectly through miRNA-140 .
Action Environment
The action of ADAMTS-5 inhibitors can be influenced by various environmental factors. For instance, the design of selective inhibitors is challenging due to the high structural and functional similarities between ADAMTS-5 and ADAMTS-4 . Furthermore, the efficacy of these inhibitors can be affected by factors such as the presence of inflammation and mechanical stress .
Safety and Hazards
Orientations Futures
Based on the fundamental understanding of ADAMTS-5 in OA pathogenesis, monoclonal antibodies and small molecule inhibitors against ADAMTS-5 were developed and proved to be beneficial pre-clinically both in vitro and in vivo . Recent novel RNA therapies demonstrated potentials in OA animal models . The development of GLPG1972 is an eloquent illustration of the challenges for developing potential DMOADs .
Propriétés
IUPAC Name |
(5Z)-5-[[5-[(4-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3OS3/c1-23-14(26-7-8-2-4-9(17)5-3-8)10(12(22-23)16(18,19)20)6-11-13(24)21-15(25)27-11/h2-6H,7H2,1H3,(H,21,24,25)/b11-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYPRDPBCXSVBN-WDZFZDKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=C2C(=O)NC(=S)S2)SCC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=C\2/C(=O)NC(=S)S2)SCC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ADAMTS-5 inhibitor | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



